molecular formula C18H20O4 B14496294 2,2-Dimethyl-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane CAS No. 63837-29-6

2,2-Dimethyl-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane

Cat. No.: B14496294
CAS No.: 63837-29-6
M. Wt: 300.3 g/mol
InChI Key: BYQKIJHETWJYME-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane is an organic compound with a complex structure that includes a dioxolane ring and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane typically involves the reaction of 2,2-dimethyl-1,3-dioxolane with 4-phenoxybenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenoxy groups can participate in nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2,2-Dimethyl-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane involves its interaction with specific molecular targets. The phenoxy groups can interact with enzymes or receptors, leading to modulation of biological pathways. The dioxolane ring may also play a role in stabilizing the compound and facilitating its interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1,3-dioxolane: Lacks the phenoxy groups, making it less complex and with different reactivity.

    4-Phenoxybenzyl chloride: Contains the phenoxy group but lacks the dioxolane ring, leading to different chemical properties.

Uniqueness

2,2-Dimethyl-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane is unique due to the presence of both the dioxolane ring and phenoxy groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

63837-29-6

Molecular Formula

C18H20O4

Molecular Weight

300.3 g/mol

IUPAC Name

2,2-dimethyl-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane

InChI

InChI=1S/C18H20O4/c1-18(2)20-13-17(22-18)12-19-14-8-10-16(11-9-14)21-15-6-4-3-5-7-15/h3-11,17H,12-13H2,1-2H3

InChI Key

BYQKIJHETWJYME-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(O1)COC2=CC=C(C=C2)OC3=CC=CC=C3)C

Origin of Product

United States

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